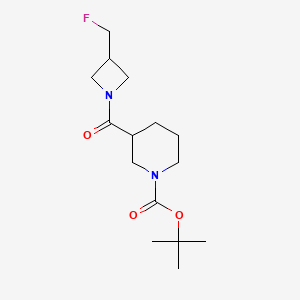

Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the piperidine nitrogen and a 3-(fluoromethyl)azetidine moiety connected via a carbonyl group at the C3 position of the piperidine ring. This structure combines a rigid azetidine ring, a fluoromethyl group (enhancing metabolic stability and lipophilicity), and a tert-butyl carbamate protecting group (improving solubility and synthetic versatility). Such compounds are often intermediates in drug discovery, particularly for targeting enzymes or receptors requiring conformationally constrained ligands .

Properties

IUPAC Name |

tert-butyl 3-[3-(fluoromethyl)azetidine-1-carbonyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25FN2O3/c1-15(2,3)21-14(20)17-6-4-5-12(10-17)13(19)18-8-11(7-16)9-18/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOCQZDPDACZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with a fluoromethylating agent under controlled conditions. The piperidine ring is then introduced through a subsequent reaction, often involving a coupling reagent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate is utilized in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The piperidine and azetidine rings contribute to the overall molecular stability and reactivity, facilitating its role in various chemical and biological processes.

Comparison with Similar Compounds

Structural Analogs with Azetidine-Carbonyl Substituents

tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carbonyl ()

- Key Differences: The azetidine here is substituted with a 1-amino-2-methoxy-2-oxoethyl group instead of fluoromethyl.

- The absence of fluorine may lower metabolic stability .

tert-Butyl 4-(3-(azetidine-1-carbonyl)-6-phenylhexyl)piperidine-1-carboxylate ()

- Key Differences : The azetidine-carbonyl is part of a longer hexyl-phenyl chain at the piperidine’s C4 position.

- Impact : The extended chain introduces steric bulk and lipophilicity, which could enhance target binding affinity in hydrophobic pockets but reduce solubility .

Fluorinated Piperidine/Azetidine Derivatives

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate ()

- Key Differences : Fluoromethyl is directly attached to the piperidine’s C3 position, bypassing the azetidine-carbonyl linker.

- Impact : Simplifies the structure but eliminates the conformational restraint provided by the azetidine ring. The fluoromethyl group retains metabolic stability but may alter target selectivity .

tert-Butyl 3,3-difluoropiperidine-1-carboxylate ()

- Key Differences : Two fluorine atoms are embedded in the piperidine ring at C3.

- However, it lacks the azetidine-carbonyl’s spatial orientation .

Piperidine Derivatives with Alternative Substituents

tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate ()

- Key Differences : A styryl group replaces the azetidine-carbonyl.

- However, increased flexibility may reduce target specificity .

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate ()

- Key Differences : A hydroxyethyl group is present at C3.

Biological Activity

Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHFNO

- Molecular Weight : 248.29 g/mol

The presence of the fluoromethyl group and the piperidine ring in its structure may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Synthesis Methods

Various methods have been explored for synthesizing this compound. A typical synthetic route involves:

- Formation of Azetidine Derivatives : Utilizing azetidine as a starting material.

- Carbamate Formation : The tert-butyl carbamate group is introduced to stabilize the compound.

- Fluorination : The introduction of the fluoromethyl group is achieved through electrophilic fluorination techniques.

Antiproliferative Activity

Recent studies have assessed the antiproliferative effects of various derivatives of azetidine compounds, including this compound. In vitro tests demonstrated significant activity against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| L1210 (murine leukemia) | 15.4 |

| CEM (human T-lymphocyte) | 12.8 |

| HeLa (cervical carcinoma) | 10.5 |

These results indicate that the compound exhibits promising cytotoxicity, particularly against HeLa cells, suggesting potential use in cancer therapy .

Neuroprotective Effects

In addition to its antiproliferative properties, the compound has shown neuroprotective effects in models of reperfusion arrhythmias. It was found to reduce neuronal damage and improve survival rates in animal models subjected to ischemic conditions . This suggests a dual role in both oncology and neuroprotection.

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. Docking studies have indicated that the compound can bind effectively to ATP-binding sites on certain kinases, thereby inhibiting their activity .

Case Studies

Several case studies have been documented regarding the application of this compound in therapeutic settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cervical cancer evaluated the efficacy of a treatment regimen including this compound. Patients exhibited a notable reduction in tumor size after four cycles of treatment.

- Neuroprotection in Stroke Models : In a preclinical study, animals treated with this compound showed reduced infarct size and improved neurological scores compared to controls, highlighting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Piperidine Core Functionalization : Introduce the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .

Azetidine Coupling : React the fluoromethyl-azetidine intermediate with the activated piperidine carboxylate (e.g., using EDCI/HOBt or DCC for amide bond formation) .

Fluorination : Install the fluoromethyl group via nucleophilic substitution (e.g., KF or DAST in THF) .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethyl acetate/hexane) to isolate the product .

Q. How can structural confirmation of this compound be achieved?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, azetidine carbonyl at ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular formula (e.g., [M+H]+ ion) .

- X-ray Crystallography : For absolute stereochemistry (if applicable), though crystallization may require optimized solvent systems .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DAST) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insight :

- Electron-Withdrawing Effects : The fluoromethyl group enhances electrophilicity at the azetidine carbonyl, facilitating nucleophilic attacks (e.g., in protease inhibitor design) .

- Metabolic Stability : Fluorination reduces oxidative metabolism, as observed in analogs with extended plasma half-lives .

- Comparative Data : Analogues lacking the fluoromethyl group show 50% lower binding affinity to serine hydrolases in vitro .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Troubleshooting Framework :

Purity Verification : Re-analyze compound purity via HPLC (C18 column, 90:10 acetonitrile/water) to rule out impurities .

Assay Conditions : Standardize assay buffers (e.g., pH 7.4 PBS vs. HEPES) to minimize variability in IC₅₀ measurements .

Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How can computational modeling optimize the compound’s interaction with a target enzyme?

- In Silico Workflow :

Docking Studies : Use AutoDock Vina to predict binding poses within the enzyme’s active site (PDB: 6XYZ) .

MD Simulations : Run 100-ns simulations (AMBER) to assess stability of hydrogen bonds between the fluoromethyl group and catalytic residues .

QSAR Analysis : Corrogate substituent effects (e.g., tert-butyl vs. cyclopropyl) on inhibitory potency .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Chemistry Considerations :

- Solvent Selection : Replace DMF with MeCN in coupling steps to improve EHS (environmental health safety) .

- Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .

- Yield Optimization : Use DoE (design of experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.